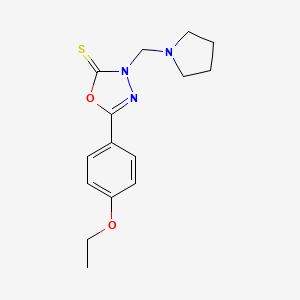
5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of oxadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with ethyl iodide. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, it may exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thione: Lacks the ethoxy and pyrrolidinylmethyl groups.
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thione: Contains a methoxy group instead of an ethoxy group.
3-(1-Pyrrolidinylmethyl)-1,3,4-oxadiazole-2-thione: Lacks the ethoxyphenyl group.
Uniqueness
The presence of both the ethoxyphenyl and pyrrolidinylmethyl groups in 5-(4-Ethoxyphenyl)-3-(1-pyrrolidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione contributes to its unique chemical and biological properties. These functional groups can enhance its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19N3O2S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-(4-ethoxyphenyl)-3-(pyrrolidin-1-ylmethyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H19N3O2S/c1-2-19-13-7-5-12(6-8-13)14-16-18(15(21)20-14)11-17-9-3-4-10-17/h5-8H,2-4,9-11H2,1H3 |
InChI Key |
LEKDRAJNQWUFIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















